molecular formula C14H10O3 B5609630 2-(furan-2-yl)-6-methyl-4H-chromen-4-one

2-(furan-2-yl)-6-methyl-4H-chromen-4-one

Cat. No.: B5609630
M. Wt: 226.23 g/mol
InChI Key: ICGGZHDGXCLLBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Furan-2-yl)-6-methyl-4H-chromen-4-one is a synthetic flavone derivative of significant interest in medicinal chemistry and biochemical research. This compound features a chromen-4-one core structure substituted with a furan ring and a methyl group, a scaffold known for its diverse biological activities. Related chromen-4-one and flavone compounds have demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacterial strains, including E. coli and B. subtilis . The mechanism of action for such compounds is under investigation, with molecular docking studies on similar molecules suggesting promising inhibitory activity against bacterial enzymes like MurC ligase, a key enzyme in peptidoglycan biosynthesis, which is essential for bacterial cell wall formation . Furthermore, the structural features of this compound are associated with potential antioxidant properties. Polyphenolic compounds, including flavones, are recognized as natural antioxidants and are studied for their ability to protect against oxidative stress, activate or inhibit various enzymes, and potentially reduce the risk of oxidative diseases . Researchers can utilize this compound as a key intermediate or standard in the synthesis and exploration of novel therapeutic agents. This product is intended For Research Use Only and is not classified for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(furan-2-yl)-6-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c1-9-4-5-12-10(7-9)11(15)8-14(17-12)13-3-2-6-16-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGGZHDGXCLLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-6-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-hydroxyacetophenone with furfural in the presence of a base, followed by cyclization to form the chromenone ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid (PTSA) or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-6-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The chromenone moiety can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the chromenone moiety can produce dihydrochromenones.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits potential antimicrobial and antifungal activities.

    Medicine: Research suggests it may have anti-inflammatory, antioxidant, and anticancer properties.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-6-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The furan ring can participate in redox reactions, while the chromenone moiety can interact with enzymes and receptors involved in inflammation and oxidative stress. These interactions can modulate biological processes, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antimicrobial Activity
  • 2-(Furan-2-yl)-4H-chromen-4-one (F5b): Lacking the 6-methyl group, this analog showed moderate antimicrobial activity. However, its potency was inferior to benzothiazole-thiazolidinone hybrids (e.g., compounds 6a–j in ), which exhibited MIC values comparable to standard drugs against S. aureus and E. coli .
  • Thiazolyl Hydrazone Derivatives () : Compounds with furan-methylene-hydrazinyl-thiazole moities, such as 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole, displayed anticandidal activity (MIC = 250 µg/mL) but were less potent than fluconazole (MIC = 2 µg/mL). The 6-methyl group in the target compound may enhance membrane penetration, though direct antifungal data are lacking .
Anticancer Activity
  • Naphthoquinone-Furan Hybrids (): Derivatives like 2-(furan-2-yl)naphthalene-1,4-diones showed cytotoxic effects against cancer cells.
  • Compound 18 (): (Z)-3-((2-(4-(2-Hydroxyphenyl)thiazol-2-yl)hydrazono)methyl)-6-methyl-4H-chromen-4-one demonstrated selective toxicity against MCF-7 cells (IC₅₀ = 125 µg/mL). The 6-methyl group here likely enhances stability, whereas the furan substituent in the target compound may modulate π-π stacking interactions .

Physicochemical and Spectral Properties

Compound Substituents Melting Point (°C) Key Spectral Features (IR/NMR) Biological Activity
2-(Furan-2-yl)-6-methyl-4H-chromen-4-one 2-furan, 6-methyl 164–168 IR: 1731 cm⁻¹ (lactone); NMR: δ 6.8–7.5 (ArH) Data pending
F5b () 2-furan 164–168 Similar lactone stretch; no methyl signals Moderate antimicrobial
Compound 18 () 3-hydrazono-thiazole, 6-methyl 230–232 IR: 1670 cm⁻¹ (C=O); NMR: δ 7.2–8.1 (ArH) Anticancer (IC₅₀ = 125 µg/mL)
6-Amino-2-methyl-4H-chromen-4-one () 6-amino, 2-methyl Not reported Amino group enhances H-bonding Potential solubility modifier

Fluorescence and ESIPT Properties

  • 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one () : The 3-hydroxy group enables excited-state intramolecular proton transfer (ESIPT), making it a fluorescent probe. The target compound lacks this hydroxy group, likely reducing ESIPT capacity but retaining furan-mediated fluorescence .

Antioxidant Potential

  • Biginelli Pyrimidines () : Furyl-substituted pyrimidines like 4-(furan-2-yl)-6-methyl-2-thioxo-tetrahydropyrimidines showed radical scavenging (IC₅₀ = 0.6 mg/mL). The chromen-4-one core in the target compound may offer superior redox activity due to conjugated carbonyl systems .

Research Findings and Implications

  • Structural-Activity Relationships: The 6-methyl group in chromen-4-ones enhances lipophilicity and stability, as seen in compound 18 . Furan substituents contribute to π-π interactions but may reduce potency compared to bulkier groups (e.g., naphthoquinone in ).
  • Synthetic Strategies: The target compound was synthesized via coupling reactions (), whereas naphthoquinone-furan hybrids required oxidation with Ce(IV) ().

Q & A

Q. How to validate the compound’s mechanism of action in biological systems?

  • Methodology :
  • Target Engagement : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics with purified proteins.
  • Cellular Models : CRISPR-Cas9 knockout of putative targets (e.g., NF-κB) to confirm pathway-specific effects.

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